4-Chloro-2-vinylpyridine

Descripción

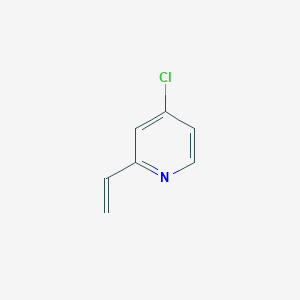

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFVZJFFLBXQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542250 | |

| Record name | 4-Chloro-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98420-89-4 | |

| Record name | 4-Chloro-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Vinylpyridine

Advanced Strategies for Halogenated Vinylpyridine Synthesis

Modern organic synthesis has ushered in a new era of efficiency and precision, offering sophisticated methods for the construction of complex molecules like 4-chloro-2-vinylpyridine. These advanced strategies often employ catalytic systems to achieve high selectivity and yield.

Condensation reactions followed by dehydration represent a classical yet effective method for the formation of the vinyl group on a pyridine (B92270) ring. sciencenotes.orgbyjus.compressbooks.pub This two-step process typically begins with an aldol-type condensation of a methyl-substituted pyridine, such as a chloropicoline, with an aldehyde, most commonly formaldehyde (B43269). The resulting ethanol (B145695) derivative is then subjected to dehydration to yield the desired vinylpyridine. sciencenotes.org

The initial condensation step is crucial and its efficiency can be influenced by reaction conditions such as temperature and the molar ratio of the reactants. The subsequent dehydration step is typically acid-catalyzed and requires careful temperature control to prevent unwanted polymerization of the vinyl product. sciencenotes.org

Table 1: Example of a Two-Step Synthesis of a Vinylpyridine via Condensation and Dehydration

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Aldol (B89426) Condensation | 4-Picoline, Formaldehyde | 105–110°C, 45–70 hours | 4-Pyridineethanol |

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.netpsu.eduacs.orgacs.org In the context of this compound synthesis, these methods can be employed to couple a suitable vinylating agent with a dihalopyridine precursor. For instance, a Heck-type reaction could potentially couple a vinyl organometallic reagent with a dichloropyridine, although specific examples for this compound are not extensively documented in the provided results.

A related approach involves the oxidative Heck reaction, which couples vinylpyridines with arylboronic acids in the presence of a palladium catalyst to form styrylpyridines. researchgate.netpsu.edu While this demonstrates the reactivity of the vinylpyridine system in palladium catalysis, it is a post-synthesis modification rather than a direct synthesis of the target molecule. The development of a direct palladium-catalyzed vinylation of a dichloropyridine would be a valuable contribution to the field.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govresearchsquare.comdntb.gov.uaresearchgate.netnih.gov One notable application is the hydroaminoalkylation (HAA) of halogenated vinylpyridines. nih.govresearchsquare.comdntb.gov.uaresearchgate.net This reaction involves the addition of an amine to the vinyl group of a halogenated vinylpyridine, initiated by a photoredox catalyst. nih.govresearchsquare.comdntb.gov.uaresearchgate.net

This methodology is particularly useful for the synthesis of complex amine-containing molecules starting from halogenated vinylpyridines. nih.govresearchsquare.comdntb.gov.uaresearchgate.net The reaction proceeds via the generation of an α-amino radical which then adds to the vinylpyridine. nih.gov This approach has been utilized in the synthesis of spirocyclic tetrahydronaphthyridines. nih.govresearchsquare.com

Table 2: Key Features of Photoredox-Catalyzed HAA

| Feature | Description |

|---|---|

| Catalyst | Typically a visible-light photoredox catalyst (e.g., iridium or ruthenium complexes). |

| Reactants | Halogenated vinylpyridine, primary or secondary amine. |

| Conditions | Visible light irradiation at room temperature. |

| Advantages | Mild reaction conditions, high functional group tolerance. |

The synthesis of this compound can be envisioned starting from appropriately substituted picolines. researchgate.netjubilantingrevia.com A plausible route would involve the chlorination of a picoline derivative followed by the formation of the vinyl group, or vice versa. For example, starting with 2-methyl-4-chloropyridine, a condensation reaction with formaldehyde followed by dehydration, as described in section 2.1.1, would yield this compound.

A direct and common approach to this compound involves the modification of a readily available chloropyridine precursor. google.compatsnap.comchempanda.commdpi.com This could involve the introduction of the vinyl group onto a dichloropyridine. For instance, a Grignard reaction with vinylmagnesium bromide on 2,4-dichloropyridine (B17371) could potentially lead to the desired product, although selectivity might be a challenge.

Another strategy involves the functionalization of a pre-existing chloropyridine. For example, the total synthesis of floyocidin B utilized the 4,5-regioselective functionalization of 2-chloropyridines. mdpi.com This highlights the ability to selectively manipulate chloropyridine rings, which could be adapted for the synthesis of this compound. A patent describes the synthesis of 4-chloropyridine (B1293800) from pyridine using chlorinating agents like thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride. google.compatsnap.com This 4-chloropyridine could then serve as a precursor for the introduction of the vinyl group at the 2-position.

Table 3: Common Chlorinating Agents for Pyridine Synthesis

| Chlorinating Agent | Chemical Formula |

|---|---|

| Thionyl chloride | SOCl₂ |

| Phosphorus oxychloride | POCl₃ |

Challenges and Optimization in this compound Synthesis

The synthesis of this compound is not without its challenges. One of the primary difficulties lies in achieving high regioselectivity, particularly when starting from dichlorinated pyridines. The two chlorine atoms can have similar reactivities, leading to mixtures of products.

Another significant challenge is the propensity of vinylpyridines to undergo polymerization, especially under the harsh conditions that some synthetic methods require, such as high temperatures or the presence of strong acids or bases. This can lead to lower yields and purification difficulties.

Optimization of reaction conditions is therefore crucial. This includes the careful selection of catalysts, solvents, and temperature to maximize the yield of the desired product while minimizing side reactions and polymerization. For instance, in palladium-catalyzed reactions, the choice of ligand can have a profound impact on the outcome of the reaction. psu.edu In condensation-dehydration sequences, controlling the temperature and using appropriate inhibitors can prevent polymerization. The development of milder, more selective synthetic methods, such as those employing photoredox catalysis, offers a promising avenue to overcome some of these challenges. nih.govresearchsquare.comdntb.gov.uaresearchgate.net

Control of Regioselectivity and Stereoselectivity (E/Z Isomerism)

The synthesis of this compound requires specific control over the placement of the chloro and vinyl groups (regioselectivity) and the spatial orientation of the atoms across the vinyl group's double bond (stereoselectivity).

Regioselectivity

The regiochemical outcome is primarily dictated by the choice of the starting material. A common and effective strategy involves a two-step sequence beginning with a precursor that already contains the desired substitution pattern.

Selection of Precursor : The synthesis typically starts with 4-chloro-2-picoline (also known as 4-chloro-2-methylpyridine). patsnap.comtheclinivex.com This ensures the chlorine atom is fixed at the 4-position and the methyl group at the 2-position serves as a handle for introducing the vinyl group. The synthesis of this precursor itself often begins with 2-methyl-4-nitropyridine-N-oxide, which undergoes reaction with hydrochloric acid to yield 4-chloro-2-methyl-pyridine-N-oxide, followed by deoxygenation with a reagent like phosphorus trichloride. patsnap.comgoogle.com

Condensation : The 4-chloro-2-picoline is then reacted with an aldehyde, typically formaldehyde, in a condensation reaction. This step converts the methyl group into a 2-hydroxyethyl group, forming the intermediate 2-(4-chloro-2-pyridyl)ethanol . google.comgoogle.com

Dehydration : The final step is the dehydration of the alcohol intermediate to form the vinyl group, yielding the target molecule, this compound. google.com

This sequence ensures that the substituents are locked into the desired 2- and 4-positions on the pyridine ring.

Stereoselectivity (E/Z Isomerism)

Stereoselectivity becomes critical during the final dehydration step, as it can lead to a mixture of E (trans) and Z (cis) isomers of this compound. The ratio of these isomers is highly dependent on the reaction conditions.

Catalyst and Temperature : Acid-catalyzed dehydration, for instance using concentrated sulfuric acid at elevated temperatures (e.g., 85–105°C), is a common method. The reaction proceeds through a carbocation intermediate, and the resulting E/Z mixture can be influenced by the catalyst's nature and the thermal conditions. Studies on analogous compounds show that while a mixture is often formed, the trans (E) isomer is frequently the thermodynamically more stable and major product. researchgate.net

Reaction Mechanism : The specific mechanism of water elimination dictates the stereochemical outcome. For example, a concerted E2 elimination pathway would have different stereochemical requirements and outcomes compared to a stepwise E1 pathway that involves a planar carbocation.

The table below summarizes factors influencing stereoselectivity in analogous pyridine ethanol dehydrations.

| Parameter | Condition | Effect on Stereoselectivity | Reference |

|---|---|---|---|

| Catalyst | Concentrated H₂SO₄ | Often yields a mixture of E and Z isomers. The Z-configuration can be favored in certain solvent systems. | |

| Intermediate Stability | Formation of a stable alcohol intermediate | Dehydration of stable 1-phenyl-2-(2-pyridyl)ethanol intermediates typically yields the trans (E) double bond as the major product. | researchgate.net |

| Reaction Conditions | Base-mediated condensation | In related syntheses, base-mediated aldol condensations under anhydrous conditions can favor Z-selectivity. |

Prevention of Polymerization Side Reactions during Synthesis

The vinyl group of this compound is highly susceptible to radical polymerization, particularly under the high-temperature conditions often required for the dehydration step. google.com Preventing this unwanted side reaction is crucial for achieving a high yield of the monomer. Several strategies are employed to mitigate polymerization.

Chemical Inhibitors : The most common approach is the addition of radical inhibitors to the reaction mixture. These compounds scavenge free radicals that initiate the polymerization chain reaction.

Inert Atmosphere : Conducting the synthesis and subsequent purification steps under an inert atmosphere, such as nitrogen or argon, minimizes the presence of oxygen. Oxygen can promote the formation of radical species, thereby initiating polymerization.

Simultaneous Distillation : A highly effective process technique involves the simultaneous dehydration of the pyridine ethanol intermediate and steam distillation of the resulting this compound product. As the vinylpyridine is formed, it is immediately removed from the hot reaction vessel with steam. This minimizes its residence time under conditions that favor polymerization, leading to significantly higher yields of the monomer. google.com

The following table details common inhibitors used in vinylpyridine synthesis.

| Inhibitor | Typical Concentration | Mechanism of Action | Reference |

|---|---|---|---|

| p-tert-Butylcatechol (TBC) | 100-200 ppm | Acts as a free-radical scavenger, effectively terminating polymerization chains. | |

| Hydroquinone | ~100 ppm | Functions as a radical trap, preventing the propagation of polymer chains. | |

| Butylated hydroxy toluene (B28343) (BHT) | ~10 mg in 50 mL solvent | A phenolic antioxidant that inhibits radical-mediated oxidation and polymerization. | google.com |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound to reduce waste, improve safety, and increase efficiency.

Catalytic Methods : Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry.

Dehydration : Instead of using large amounts of corrosive mineral acids like H₂SO₄ for dehydration, solid acid catalysts can be employed. Materials such as alumina (B75360) (γ-Al₂O₃), zeolites, and heteropolyacids (e.g., Wells-Dawson type) are effective, reusable, and produce less hazardous waste. conicet.gov.arresearchgate.net DRIFTS analysis of pyridine adsorbed onto such catalysts helps in characterizing the Brønsted and Lewis acid sites responsible for the catalytic activity. researchgate.net

Chlorination : The preparation of the 4-chloro-2-picoline precursor can be made greener. Instead of traditional, often harsh, chlorinating agents, methods using eco-friendly chlorine sources like NaCl or HCl with a palladium catalyst can be used for C-H chlorination. researchgate.net Another approach is the use of Chloramine-T, which acts as a milder chlorinating agent for certain heterocyclic systems. acs.org

Solvent-Free Conditions : Eliminating organic solvents reduces waste and environmental impact. The chlorination of related hydroxy-pyridines with phosphorus oxychloride has been demonstrated on a large scale under solvent-free conditions. mdpi.com Similarly, certain pyridine syntheses can be achieved using solid catalysts without any solvent. conicet.gov.ar

Atom Economy : Synthetic routes that incorporate most of the atoms from the reactants into the final product are considered more efficient. While complex for this specific molecule, catalytic syntheses of the pyridine core itself, such as the cyclocotrimerization of alkynes and nitriles, represent a high atom-economy approach. arkat-usa.org

The table below contrasts traditional and green approaches for key synthetic steps.

| Synthetic Step | Traditional Method | Green Alternative | Advantage of Green Approach | Reference |

|---|---|---|---|---|

| Chlorination of Precursor | Excess POCl₃ or PCl₅ | Catalytic Pd with NaCl; Chloramine-T | Reduces corrosive reagents; uses benign chlorine sources. | researchgate.netacs.org |

| Dehydration to Vinyl Group | Stoichiometric strong acids (e.g., H₂SO₄) | Solid acid catalysts (Al₂O₃, zeolites, heteropolyacids) | Catalyst is reusable; minimizes acidic waste streams. | conicet.gov.arresearchgate.net |

| Reaction Medium | Organic solvents | Solvent-free conditions | Reduces volatile organic compound (VOC) emissions and waste. | mdpi.com |

Reactivity and Reaction Mechanisms of 4 Chloro 2 Vinylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uomustansiriyah.edu.iq The presence of an additional electron-withdrawing chloro group at the 4-position further deactivates the ring, making electrophilic substitution on the pyridine nucleus of 4-chloro-2-vinylpyridine challenging.

The mechanism of EAS typically involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. uomustansiriyah.edu.iq This is the rate-determining step. A subsequent deprotonation step restores the aromaticity of the ring. uomustansiriyah.edu.iq

In the case of this compound, the chloro group is a deactivating substituent but directs incoming electrophiles to the ortho and para positions. uomustansiriyah.edu.iq However, the strong deactivation of the ring by both the nitrogen atom and the chloro group means that harsh reaction conditions are generally required for electrophilic substitution to occur. Common electrophilic substitution reactions like nitration and halogenation on the pyridine ring of this specific compound are not extensively documented in readily available literature, likely due to the low reactivity of the substrate.

Nucleophilic Addition Reactions to the Vinyl Moiety

The vinyl group at the 2-position of this compound is susceptible to nucleophilic attack due to the electron-withdrawing effect of the pyridine ring, which is further enhanced by the chloro substituent. This makes the β-carbon of the vinyl group electrophilic and prone to conjugate addition reactions.

Conjugate Additions of Nucleophiles (e.g., Amines, Alcohols, Thiols)

A variety of nucleophiles, including amines, alcohols, and thiols, can undergo conjugate addition to the vinyl group of this compound. These reactions, often referred to as Michael additions, are synthetically useful for introducing a range of functional groups. thieme-connect.com

The reaction of 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050) with amines under acidic conditions yields the corresponding aminoethyl-substituted pyridines. mdpi.com Similarly, alcohols and alkoxides react with vinyl-substituted N-heteroaromatic compounds. thieme-connect.com For instance, 2-chloro-4-vinylpyrimidine reacts with sodium methoxide (B1231860) to afford the conjugate addition product. thieme-connect.com Thiols and thiophenols also readily add across the vinyl group of vinylpyridines, sometimes without the need for a catalyst. thieme-connect.com

| Nucleophile | Product Type | Conditions |

| Amines | Aminoethyl-substituted pyridines | Acidic conditions mdpi.com |

| Alcohols/Alkoxides | Alkoxyethyl-substituted pyridines | Acidic or basic conditions thieme-connect.com |

| Thiols/Thiophenols | Thioethyl-substituted pyridines | Often spontaneous, can be acid or base-catalyzed thieme-connect.com |

Regioselectivity and Stereoselectivity in Vinyl Additions

Nucleophilic addition to the vinyl group of this compound is generally expected to be highly regioselective. The nucleophile will preferentially attack the β-carbon of the vinyl group, which is the more electrophilic position due to conjugation with the electron-deficient pyridine ring. This is a classic example of Michael-type addition.

The stereoselectivity of these additions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. While specific studies on the stereoselectivity of additions to this compound are not abundant, the stereochemistry of bromine addition to alkenes, a related reaction, is known to be dependent on substituents, solvent polarity, and the specific brominating agent used. psu.edu

Comparison with 2-Vinylpyridine and 4-Vinylpyridine Reactivity

The reactivity of this compound in nucleophilic additions can be compared to that of its parent compounds, 2-vinylpyridine and 4-vinylpyridine. The electron-withdrawing chloro group at the 4-position is expected to increase the electrophilicity of the vinyl group in this compound, making it more reactive towards nucleophiles than 2-vinylpyridine.

Both 2-vinylpyridine and 4-vinylpyridine readily undergo conjugate additions. thieme-connect.comacs.org The nitrogen atom in the pyridine ring activates the vinyl group for nucleophilic attack at the 2- and 4-positions through resonance stabilization of the resulting carbanionic intermediate. thieme-connect.com In contrast, 3-vinylpyridine (B15099) is significantly less reactive in conjugate additions because the nitrogen atom cannot effectively stabilize the intermediate carbanion. thieme-connect.comnih.gov The presence of the chloro group in this compound further enhances the electron deficiency of the ring, thereby increasing the reactivity of the vinyl group towards nucleophilic attack compared to 2-vinylpyridine.

Cycloaddition Reactions

The vinyl group of this compound can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile.

Diels-Alder Reactions with this compound

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.org Vinylpyridines, including by extension this compound, can serve as dienophiles in these reactions. The electron-withdrawing nature of the pyridine ring, enhanced by the chloro substituent, makes the vinyl group of this compound an electron-deficient dienophile, which is suitable for normal-electron-demand Diels-Alder reactions with electron-rich dienes. bath.ac.uk

Lewis acid catalysis is often employed to enhance the reactivity and selectivity of Diels-Alder reactions involving vinylpyridines. bath.ac.uknih.gov The Lewis acid coordinates to the pyridine nitrogen, further increasing the electron-withdrawing character of the ring and activating the vinyl group as a dienophile. bath.ac.uk This can lead to higher yields and improved regioselectivity compared to thermal reactions. nih.gov For example, BF₃-promoted cycloadditions of 4-vinylpyridine show enhanced reactivity.

While specific examples of Diels-Alder reactions with this compound are not extensively detailed, the general principles of vinylpyridine reactivity suggest it would be a competent dienophile, particularly under Lewis acid catalysis. The regiochemical and stereochemical outcomes would be governed by the established principles of the Diels-Alder reaction, including the "endo rule" and the electronic and steric properties of the diene and dienophile. bath.ac.uk

| Diene | Dienophile | Product | Catalyst |

| 1,3-Butadiene | 4-Vinylpyridine | 4-(Cyclohex-3-en-1-yl)pyridine | Thermal nih.gov |

| Isoprene | 4-Vinylpyridine | 4-(4-Methylcyclohex-3-en-1-yl)pyridine and 4-(5-Methylcyclohex-3-en-1-yl)pyridine | BF₃·OEt₂ rsc.org |

| 2,3-Dimethylbutadiene | 4-Vinylpyridine | 4-(3,4-Dimethylcyclohex-3-en-1-yl)pyridine | BF₃·OEt₂ rsc.org |

| Cyclopentadiene | 4-Vinylpyridine | 4-(Bicyclo[2.2.1]hept-5-en-2-yl)pyridine | BF₃·OEt₂ rsc.org |

| 1,3-Cyclohexadiene | 4-Vinylpyridine | 4-(Bicyclo[2.2.2]oct-5-en-2-yl)pyridine | BF₃·OEt₂ rsc.org |

Derivatization and Functionalization of 4 Chloro 2 Vinylpyridine

Modifications at the Vinyl Group

The exocyclic double bond of the vinyl group is susceptible to a variety of addition reactions, providing a straightforward method for introducing new functionalities and altering the electronic and steric properties of the molecule.

Hydrogenation and Halogenation of the Vinyl Moiety

Hydrogenation: The selective reduction of the vinyl group in 4-Chloro-2-vinylpyridine to an ethyl group can be achieved through catalytic hydrogenation. This transformation is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). The reaction proceeds under mild conditions, preserving the pyridine (B92270) ring and the chloro substituent. This method is a standard procedure for the saturation of vinyl groups attached to aromatic systems. While specific studies on this compound are not extensively detailed in the literature, the hydrogenation of similar vinylpyridine derivatives is a well-established process, generally resulting in high yields of the corresponding ethylpyridine.

Halogenation: The vinyl group readily undergoes electrophilic addition with halogens such as bromine (Br₂) and chlorine (Cl₂). This reaction proceeds by the addition of halogen atoms across the double bond, leading to the formation of a 1,2-dihaloethyl substituent. For instance, the bromination of this compound would yield 4-chloro-2-(1,2-dibromoethyl)pyridine. These reactions are typically performed in an inert solvent at or below room temperature. The resulting dihalo derivatives can serve as precursors for further synthetic modifications, such as dehydrohalogenation to form alkynes or substitution reactions.

| Reaction | Reagents and Conditions | Product |

| Hydrogenation | H₂, Pd/C, Solvent (e.g., Ethanol (B145695), Methanol) | 4-Chloro-2-ethylpyridine |

| Bromination | Br₂, Inert Solvent (e.g., CCl₄, CH₂Cl₂) | 4-Chloro-2-(1,2-dibromoethyl)pyridine |

Epoxidation and Dihydroxylation Reactions

Epoxidation: The vinyl group of this compound can be converted to an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). This reaction, known as epoxidation, is a syn-addition, meaning the oxygen atom is added to the same face of the double bond. The resulting product, 4-chloro-2-(oxiran-2-yl)pyridine, is a valuable intermediate for the introduction of various nucleophiles through ring-opening reactions. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the vinyl group towards epoxidation.

Dihydroxylation: The conversion of the vinyl group to a vicinal diol (a 1,2-diol) can be accomplished through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant such as N-methylmorpholine N-oxide (NMO), which results in syn-dihydroxylation. Alternatively, anti-dihydroxylation can be achieved via the epoxidation of the alkene followed by acid-catalyzed hydrolysis. The Sharpless asymmetric dihydroxylation, employing a chiral ligand in conjunction with the osmium catalyst, can be used to produce enantiomerically enriched diols. semanticscholar.orgnih.gov

| Reaction | Reagents and Conditions | Product | Stereochemistry |

| Epoxidation | m-CPBA, CH₂Cl₂ | 4-Chloro-2-(oxiran-2-yl)pyridine | N/A |

| syn-Dihydroxylation | cat. OsO₄, NMO, Acetone/H₂O | 1-(4-Chloropyridin-2-yl)ethane-1,2-diol | syn |

| anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 1-(4-Chloropyridin-2-yl)ethane-1,2-diol | anti |

Modifications at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

Quaternization Reactions of the Pyridine Nitrogen

The pyridine nitrogen can be readily quaternized by reaction with alkyl halides, such as methyl iodide or ethyl bromide, to form pyridinium (B92312) salts. This reaction involves the alkylation of the nitrogen atom, resulting in a permanent positive charge on the nitrogen. The quaternization of poly(4-vinyl pyridine) has been studied extensively, and similar principles apply to the monomeric unit. mdpi.comrsc.org The rate and extent of quaternization can be influenced by the nature of the alkyl halide and the reaction conditions. These pyridinium salts often exhibit different solubility and electronic properties compared to the parent pyridine.

| Alkylating Agent | Solvent | Product |

| Methyl Iodide (CH₃I) | Acetonitrile or DMF | 4-Chloro-2-vinyl-1-methylpyridinium iodide |

| Ethyl Bromide (CH₃CH₂Br) | Ethanol | 1-Ethyl-4-chloro-2-vinylpyridinium bromide |

N-Oxidation and N-Alkylation

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide by treatment with an oxidizing agent, typically a peroxy acid like m-CPBA or hydrogen peroxide in acetic acid. orgsyn.orgbme.hu The resulting this compound N-oxide exhibits altered reactivity. The N-oxide functional group can activate the pyridine ring for certain nucleophilic substitutions and can also direct electrophilic substitution to different positions than the parent pyridine. The N-oxide can be a useful intermediate for further functionalization of the pyridine ring.

N-Alkylation: This is another term for the quaternization reaction described above, where an alkyl group is attached to the nitrogen atom.

| Reaction | Reagent | Product |

| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | This compound N-oxide |

Substitution Reactions of the Chlorine Atom

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. stackexchange.comaskfilo.com This allows for the introduction of a wide range of nucleophiles. Additionally, the chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. For example, reaction with an amine would yield a 4-aminopyridine (B3432731) derivative, while reaction with a sodium alkoxide would produce a 4-alkoxypyridine. researchgate.netsemanticscholar.org The reactivity of 4-chloropyridines in SNAr reactions is generally higher than that of 3-chloropyridines due to better stabilization of the Meisenheimer intermediate. askfilo.com

Palladium-Catalyzed Cross-Coupling Reactions: this compound can serve as an electrophilic partner in several important carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki Coupling: This reaction involves the coupling with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base to form a biaryl linkage. semanticscholar.orgthieme-connect.com This provides a powerful method for synthesizing 4-aryl-2-vinylpyridines.

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the chloropyridine with an amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. wikipedia.orgchemeurope.com

| Reaction Type | Coupling Partner | Catalyst/Base | Product Type |

| Nucleophilic Substitution | Amine (R₂NH) | Heat or Base | 4-Amino-2-vinylpyridine derivative |

| Nucleophilic Substitution | Alkoxide (RO⁻) | Heat | 4-Alkoxy-2-vinylpyridine derivative |

| Suzuki Coupling | Arylboronic acid (ArB(OH)₂) | Pd catalyst, Base | 4-Aryl-2-vinylpyridine |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd catalyst, Base | 4-(Substituted vinyl)-2-vinylpyridine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | 4-Amino-2-vinylpyridine derivative |

Nucleophilic Aromatic Substitution (SNAr) of the Chlorine

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions. The chlorine atom at the 4-position of this compound serves as a competent leaving group, facilitating its displacement by a variety of nucleophiles through an SNAr mechanism. This two-step process involves the initial addition of the nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.

The reactivity of the C4 position is enhanced by the electron-withdrawing nature of the ring nitrogen, which helps to stabilize the anionic intermediate. This has been exploited for the synthesis of a wide array of 4-substituted-2-vinylpyridines.

Research Findings:

Studies have demonstrated the successful substitution of the 4-chloro group with various nucleophiles, including amines, alkoxides, and thiols.

Amination: The reaction of this compound with primary and secondary amines provides access to a range of 4-amino-2-vinylpyridine derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated. For instance, the reaction with piperidine (B6355638) would yield 4-(piperidin-1-yl)-2-vinylpyridine. While specific literature on this compound is limited, related studies on 2-chloropyridines show that such reactions are generally feasible, though they may require elevated temperatures. nih.gov

Alkoxylation: Alkoxide nucleophiles, such as sodium methoxide (B1231860), can displace the chloride to form 4-alkoxy-2-vinylpyridines. The reaction of 4-chloropyridine (B1293800) with sodium methoxide is known to be significantly faster than that of chlorobenzene, a phenomenon attributed to the stabilization of the anionic intermediate by the nitrogen atom in the pyridine ring. libretexts.org This principle is expected to apply to this compound, leading to the formation of 4-methoxy-2-vinylpyridine. The use of a polar aprotic solvent like DMSO is often beneficial for these transformations. semanticscholar.org

Thiolation: Thiolates are excellent nucleophiles for SNAr reactions and can be used to introduce sulfur-containing moieties. The reaction of this compound with a thiol, in the presence of a base to generate the thiolate in situ, would produce 4-(alkylthio)- or 4-(arylthio)-2-vinylpyridines. These reactions are generally efficient and provide a straightforward route to these sulfur-containing derivatives.

Below is a table summarizing representative examples of nucleophilic aromatic substitution reactions on the this compound core.

| Nucleophile | Reagent Example | Product Example | Typical Conditions |

| Amine | Piperidine | 4-(Piperidin-1-yl)-2-vinylpyridine | Heat, optional base |

| Alkoxide | Sodium Methoxide | 4-Methoxy-2-vinylpyridine | DMSO, heat |

| Thiolate | Sodium Thiophenoxide | 4-(Phenylthio)-2-vinylpyridine | Base, polar solvent |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. The chlorine atom in this compound, while generally less reactive than its bromine or iodine counterparts, can participate in these transformations, often requiring specific catalyst systems and conditions.

Suzuki Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, typically a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely used for the synthesis of biaryl compounds. The coupling of this compound with an arylboronic acid would yield a 4-aryl-2-vinylpyridine. For chloropyridine substrates, catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, are often necessary to achieve high yields. organic-chemistry.org

Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. nih.govmdpi.com In the context of this compound, it would typically react with an alkene, such as styrene (B11656) or an acrylate, to form a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. While the direct Heck reaction of this compound is not extensively documented, related transformations, such as the oxidative Heck reaction of 4-vinylpyridine (B31050) with arylboronic acids, have been reported to selectively produce (E)-4-styrylpyridines. researchgate.net

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a powerful method for the synthesis of substituted alkynes. The coupling of this compound with a terminal alkyne, such as phenylacetylene, would result in the formation of a 4-(alkynyl)-2-vinylpyridine derivative. The use of a suitable base, such as an amine, is crucial for the reaction to proceed. For less reactive aryl chlorides, more active catalyst systems or higher reaction temperatures may be required.

The following table provides an overview of potential cross-coupling reactions involving this compound.

| Reaction | Coupling Partner | Product Type | Typical Catalyst System | Typical Base |

| Suzuki | Arylboronic Acid | 4-Aryl-2-vinylpyridine | Pd(0) with phosphine ligand | Carbonate or Phosphate |

| Heck | Alkene (e.g., Styrene) | 4-(2-Arylvinyl)-2-vinylpyridine | Pd(0) or Pd(II) salt | Amine or Carbonate |

| Sonogashira | Terminal Alkyne | 4-(Alkynyl)-2-vinylpyridine | Pd(0)/Cu(I) | Amine |

Polymerization Chemistry of 4 Chloro 2 Vinylpyridine

Homopolymerization Mechanisms and Kinetics

Detailed studies on the homopolymerization mechanisms and kinetics of 4-Chloro-2-vinylpyridine have not been identified in a comprehensive search of scientific literature. Information regarding the specific conditions, initiators, and kinetic parameters for the polymerization of this monomer is not available.

Copolymerization with Other Monomers

Synthesis of Block Copolymers

There is no available research describing the synthesis of block copolymers incorporating this compound as one of the monomer units. Methodologies such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP), commonly employed for the synthesis of well-defined block copolymers, have not been reported for this specific monomer.

Poly(this compound) Composites and Nanomaterials

Integration with Metal Oxides (e.g., TiO₂, ZnO)

There is a lack of published research on the formation of composites or nanomaterials by integrating poly(this compound) with metal oxides such as titanium dioxide (TiO₂) or zinc oxide (ZnO). The methods of preparation and the properties of such composite materials have not been documented.

Adsorption and Separation Applications

Due to the absence of studies on poly(this compound) composites, there is no information available regarding their potential applications in adsorption and separation processes. Research on the adsorption capacities, selectivity, and performance of these materials in separating various substances has not been reported.

Structure-Property Relationships in this compound Polymers

The relationship between the molecular structure of a monomer and the macroscopic properties of its corresponding polymer is a fundamental concept in polymer science. For poly(this compound), the specific arrangement of the vinyl group, the pyridine (B92270) ring, and the chlorine substituent dictates the polymer's thermal, mechanical, and solubility characteristics. Due to a notable scarcity of direct experimental studies on poly(this compound), this section will explore its anticipated properties by drawing comparisons with the well-documented characteristics of poly(2-vinylpyridine), poly(4-vinylpyridine), and the general effects of chlorination on polymer chains.

The introduction of a chlorine atom to the pyridine ring is expected to significantly influence the polymer's properties through several mechanisms. The high electronegativity of chlorine introduces a strong dipole moment into the repeating unit. This is anticipated to increase intermolecular forces, primarily dipole-dipole interactions, between polymer chains. Stronger intermolecular forces generally lead to a more rigid polymer structure, which can elevate the glass transition temperature (Tg) and enhance mechanical strength.

Furthermore, the presence of the bulky chlorine atom can introduce steric hindrance, potentially restricting segmental motion of the polymer backbone and contributing to a higher Tg. The position of the vinyl group at the 2-position of the pyridine ring, adjacent to the nitrogen atom, also imparts specific characteristics. This proximity can influence the electronic environment of the vinyl group and may lead to different polymerization kinetics and polymer tacticity compared to its 4-vinyl isomer. The steric bulk of the pyridine ring at the 2-position can also affect chain flexibility and packing. acs.org

The thermal stability of poly(this compound) is another property likely influenced by the chloro-substituent. While halogenated polymers can exhibit enhanced flame-retardant properties, the carbon-chlorine bond can also be a point of thermal degradation. The decomposition pathway may involve dehydrochlorination, similar to what is observed in other chlorinated polymers.

Solubility is governed by the principle of "like dissolves like." The pyridine ring in poly(vinylpyridine)s allows for solubility in polar organic solvents. The addition of a chlorine atom increases the polarity of the repeating unit, which may alter its solubility profile. It is plausible that poly(this compound) would require more polar solvents for dissolution compared to its non-chlorinated counterparts.

To contextualize these expected properties, the following table presents a comparison of key properties of related polymers. It is important to note that these are not the experimental values for poly(this compound) but serve as a basis for predicting its behavior.

Table 1: Comparative Properties of Poly(vinylpyridine) Isomers and a Related Chlorinated Polymer

| Property | Poly(2-vinylpyridine) | Poly(4-vinylpyridine) | Notes on Expected Properties of Poly(this compound) |

|---|---|---|---|

| Glass Transition Temperature (Tg) | ~104 °C acs.org | ~142 °C acs.org | Expected to be higher than both P2VP and P4VP due to increased polarity and steric hindrance from the chlorine atom. |

| Solubility | Soluble in DMF, THF, toluene (B28343), methanol (B129727), ethanol (B145695), CHCl3. Precipitates from water, hexanes, ether. polymersource.ca | Soluble in DMF, THF, toluene, methanol, ethanol, CHCl3. Often requires more polar co-solvents. acs.orgpolymersource.ca | Solubility in non-polar solvents may be reduced. Likely soluble in highly polar organic solvents. |

| Thermal Decomposition | Begins to decompose at elevated temperatures. | Decomposes at approximately 260°C. chemicalbook.com | The C-Cl bond may influence the onset and mechanism of thermal degradation, potentially through dehydrochlorination. |

| Mechanical Properties | A generally rigid polymer. | Exhibits considerable rigidity. | The anticipated stronger intermolecular forces suggest that it would be a rigid and potentially brittle material. |

The differences between the 2-vinyl and 4-vinyl isomers of poly(vinylpyridine) are also instructive. Poly(4-vinylpyridine) typically exhibits a higher glass transition temperature than poly(2-vinylpyridine). acs.org This is often attributed to the greater steric hindrance to backbone rotation when the bulky pyridine group is in the 4-position, leading to a stiffer polymer chain. For poly(this compound), the substituent is at the 2-position, but the added chlorine at the 4-position would further restrict molecular motion, likely resulting in a high Tg.

Advanced Spectroscopic and Computational Studies of 4 Chloro 2 Vinylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds by providing information about the chemical environment of protons and other magnetically active nuclei. jchps.comslideshare.net In the context of 4-Chloro-2-vinylpyridine, ¹H NMR and ¹³C NMR are fundamental for confirming its molecular structure.

¹H NMR spectroscopy of this compound would be expected to show distinct signals for the vinyl group protons and the aromatic protons on the pyridine (B92270) ring. The vinyl group typically exhibits a complex splitting pattern due to the coupling between the geminal and vicinal protons. The protons on the pyridine ring will also show characteristic chemical shifts and coupling patterns, influenced by the positions of the chloro and vinyl substituents.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, and the chemical shifts of these signals are indicative of their electronic environment. For instance, the carbon atoms bonded to the chlorine and nitrogen atoms will be significantly deshielded.

Modern NMR techniques, including two-dimensional (2D) NMR experiments, can provide even more detailed structural information, helping to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule. researchgate.netslideshare.net These methods are invaluable for the structural elucidation of new organic compounds, even with sample amounts of less than 10 µg. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinyl CH | 6.5 - 7.0 | 130 - 135 |

| Vinyl CH₂ | 5.5 - 6.0 | 115 - 120 |

| Pyridine H-3 | 7.0 - 7.5 | 120 - 125 |

| Pyridine H-5 | 7.5 - 8.0 | 145 - 150 |

| Pyridine H-6 | 8.0 - 8.5 | 150 - 155 |

| Pyridine C-2 | - | 150 - 155 |

| Pyridine C-4 | - | 140 - 145 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecule's weight. The presence of a chlorine atom is readily identifiable from the isotopic pattern of the molecular ion peak, where the ratio of the M+ to M+2 peak intensities is approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the m/z value with very high accuracy. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For pyridine derivatives, common fragmentation pathways include the loss of the vinyl group or the chlorine atom. libretexts.org The fragmentation of 2-chloro pyridones has been shown to involve the loss of HCl to form a bicyclic ion. jcsp.org.pk While this compound is not a pyridone, similar fragmentation mechanisms involving the pyridine ring and its substituents can be expected. The study of polymers like poly(2-vinylpyridine) using techniques such as MALDI-MS can also provide insights into the fragmentation of the monomeric unit. nih.govohiolink.eduresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇H₆ClN |

| Nominal Molecular Weight | 139 g/mol |

| Exact Mass (for HRMS) | 139.0189 u |

| Isotopic Pattern (M+/M+2) | ~3:1 ratio |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mdpi.commdpi.com These "fingerprint" spectra are unique to each compound and can be used for identification and structural analysis.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the vinyl group, and the C-Cl bond. Key vibrational modes include:

C=C stretching of the vinyl group, typically observed in the region of 1620-1680 cm⁻¹.

C-H stretching of the vinyl and aromatic protons, usually found between 3000-3100 cm⁻¹.

Pyridine ring stretching vibrations, which appear as a series of bands in the 1400-1600 cm⁻¹ region.

C-Cl stretching , which is expected to be in the lower frequency region of the spectrum, typically around 600-800 cm⁻¹.

The vibrational spectra of pyridine and its derivatives have been extensively studied, providing a solid basis for the interpretation of the spectrum of this compound. cdnsciencepub.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to perform a complete vibrational assignment. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the properties of molecules at the atomic and electronic levels. These methods can complement and help interpret experimental data, as well as predict properties that are difficult to measure.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. epfl.ch DFT calculations can be employed to optimize the geometry of this compound, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. nih.gov These properties provide insights into the molecule's reactivity, indicating regions that are susceptible to electrophilic or nucleophilic attack. Vibrational frequencies calculated using DFT can also be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.govresearchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations could be used to investigate its behavior in different environments, such as in solution or adsorbed onto a surface. elsevierpure.commdpi.com

These simulations can provide detailed information about the interactions between this compound and solvent molecules or a solid substrate, which is particularly relevant for understanding its potential applications in areas like surface modification or catalysis. frontiersin.orgmdpi.com By simulating the adsorption process, for example, one could gain insights into the preferred orientation of the molecule on a surface and the strength of the adsorption.

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital studies are a class of computational chemistry methods that are based on fundamental principles of quantum mechanics, without the inclusion of empirical parameters. These studies are instrumental in predicting the electronic structure, energy, and other molecular properties of compounds like this compound. The primary goal of these calculations is to solve the time-independent Schrödinger equation for the molecule, which provides the electronic wave function and energy.

A typical ab initio study on this compound would involve optimizing the molecular geometry to find the lowest energy arrangement of the atoms. Following geometry optimization, various electronic properties can be calculated. For instance, the HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and the electronic excitation properties of the molecule. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive.

Furthermore, these studies can predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to validate the computational model. The calculated atomic charges and electrostatic potential maps can reveal information about the nucleophilic and electrophilic sites within the molecule, which is vital for understanding its reaction mechanisms.

While specific ab initio studies on this compound are not extensively reported in the literature, the methodologies are well-established and routinely applied to a wide range of organic molecules, including substituted pyridines. The insights gained from such studies are fundamental to understanding the intrinsic properties of the molecule at a quantum mechanical level.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation of the vinyl group around the single bond connecting it to the pyridine ring. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers that separate them. This is typically achieved by systematically varying the dihedral angle of the vinyl group relative to the pyridine ring and calculating the corresponding energy at each point, resulting in a potential energy surface.

The two most likely planar conformers of this compound are the s-trans (or anti-periplanar) and s-cis (or syn-periplanar) forms. In the s-trans conformer, the vinyl group's double bond is oriented away from the nitrogen atom of the pyridine ring, while in the s-cis conformer, it is oriented towards the nitrogen atom. The relative energies of these conformers are influenced by a combination of steric hindrance and electronic effects.

Computational methods, particularly Density Functional Theory (DFT) with functionals like B3LYP, are well-suited for performing conformational analysis. By calculating the energy as a function of the C4-C2-Cα-Cβ dihedral angle, a rotational energy profile can be constructed. This profile reveals the energy minima corresponding to the stable conformers and the energy maxima corresponding to the transition states for rotation.

The energy difference between the conformers and the rotational energy barriers provide critical information about the molecule's dynamic behavior and the populations of each conformer at a given temperature. A hypothetical rotational energy profile for this compound is presented in the table below, illustrating the expected relative energies and rotational barriers.

| Conformer/Transition State | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| s-trans (global minimum) | 180 | 0.00 |

| Transition State 1 | ~90 | ~4.5 |

| s-cis (local minimum) | 0 | ~1.2 |

| Transition State 2 | ~270 | ~4.5 |

This table presents hypothetical data based on typical values for similar molecular structures.

The energy landscape of this compound is a multidimensional surface that represents the potential energy of the molecule as a function of all its internal coordinates. The rotational profile of the vinyl group is a one-dimensional slice of this landscape. A more comprehensive analysis would also consider other degrees of freedom, such as out-of-plane bending of the vinyl group. Understanding the energy landscape is crucial for predicting the most stable conformations, the pathways for conformational interconversion, and how the molecule might interact with other molecules or surfaces.

Applications in Medicinal Chemistry and Pharmaceutical Research

4-Chloro-2-vinylpyridine as a Synthetic Intermediate for Pharmaceutical Compounds

Substituted pyridines are a cornerstone in the synthesis of a vast array of pharmaceutical agents, with the pyridine (B92270) ring being the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com These functionalized pyridines serve as crucial building blocks for creating complex molecular architectures with desired pharmacological properties. lifechemicals.comportico.org The presence of both a chloro substituent and a vinyl group on the pyridine ring makes this compound a particularly versatile intermediate. The chlorine atom can act as a leaving group for nucleophilic substitution reactions, while the vinyl group is amenable to various addition and polymerization reactions. nih.gov

While specific top-selling drugs directly synthesized from this compound are not prominently documented, the utility of related vinylpyridines as key intermediates is well-established. For instance, 2-vinylpyridine (B74390) is a critical precursor in the production of the anti-vertigo medication Betahistine. nih.gov This highlights the potential of vinylpyridine scaffolds in the synthesis of active pharmaceutical ingredients (APIs). The chloro-substitution in this compound further enhances its synthetic utility, offering a handle for diversification and the introduction of various functional groups to modulate the physicochemical and biological properties of the target molecules. nih.gov

Design and Synthesis of Bioactive Derivatives

The structural features of this compound make it an attractive starting point for the design and synthesis of novel bioactive compounds. The vinyl group, in particular, has been a focus of significant research interest.

Vinylpyridine as a Cysteine Reactive Warhead

In the field of targeted covalent inhibitors, the vinylpyridine moiety has been identified as a "tunable covalent warhead" capable of reacting with cysteine residues in proteins. nih.govacs.org This reactivity is of particular interest in the development of inhibitors for enzymes where a non-catalytic cysteine is present in or near the active site. nih.gov The vinyl group acts as a Michael acceptor, undergoing a conjugate addition reaction with the thiol group of cysteine to form a stable covalent bond. nih.gov

This covalent bonding can lead to potent and prolonged inhibition of the target protein. nih.gov The reactivity of the vinylpyridine warhead can be modulated by the substituents on the pyridine ring. nih.gov The electron-withdrawing or -donating nature of these substituents can influence the electrophilicity of the vinyl group, thus fine-tuning its reactivity towards cysteine. nih.gov This tunability is crucial for achieving a balance between on-target reactivity and minimizing off-target reactions, which can lead to toxicity. nih.gov For instance, N-methylation of 2-vinylpyridine has been shown to enhance its reactivity towards thiols. nih.gov

Table 1: Reactivity of a Quinazoline-Containing Vinylpyridine Compound

| Compound | Target | Half-life in Glutathione Assay |

| Quinazoline-2-VP | EGFR | 22 min |

| Data sourced from a study on vinylpyridine as a tunable covalent warhead for EGFR. nih.gov |

Analgesic and Anti-inflammatory Properties of Pyridine Derivatives

Pyridine and its derivatives have a long-standing history in medicinal chemistry, with many compounds exhibiting a wide range of biological activities, including analgesic and anti-inflammatory effects. nih.govdovepress.comuobasrah.edu.iq The incorporation of a pyridine nucleus is a common strategy in the design of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

While specific studies focusing solely on the analgesic and anti-inflammatory properties of this compound derivatives are not extensively reported, research on related structures suggests potential in this area. For example, a study on 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues, which feature a chloro-substituted aromatic ring, demonstrated significant analgesic activity in preclinical models. scispace.comresearchgate.net This suggests that the chloro-substitution pattern, similar to that in this compound, can be a key feature for achieving analgesic effects. The synthesis of novel derivatives of this compound could, therefore, lead to the discovery of new compounds with potential for treating pain and inflammation.

Antimicrobial Activity of Polymeric Derivatives

The polymerization of the vinyl group in vinylpyridine monomers opens up avenues for the creation of functional polymers with interesting biological properties. Quaternized poly(4-vinylpyridine) (PVP) has been shown to possess inherent antimicrobial properties, effective against a range of microorganisms including Gram-positive and Gram-negative bacteria, viruses, and yeasts. nih.govnanobioletters.com

The antimicrobial activity of these polymers is often attributed to their cationic nature, which facilitates interaction with the negatively charged microbial cell membranes, leading to disruption and cell death. researchgate.net The synthesis of polymers from this compound and their subsequent quaternization could yield novel antimicrobial materials. The presence of the chloro group on the pyridine ring could potentially influence the polymer's properties, such as its charge distribution and hydrophobicity, which are critical factors for antimicrobial efficacy. acs.org For instance, quaternized copolymers of 4-vinylpyridine (B31050) have been shown to effectively inhibit the growth of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net Furthermore, these polymeric structures can be incorporated into various materials, such as bioplastics, to confer antimicrobial properties. accscience.com

Table 2: Antimicrobial Activity of Quaternized Polystyrene-block-poly(4-vinyl pyridine)

| Polymer | Bacterium | Activity |

| Quaternized PS-b-PVP | Pseudomonas aeruginosa | High |

| Quaternized PS-b-PVP | Staphylococcus aureus | High |

| Data from a study on the antibacterial activities of polystyrene-poly(4-vinyl pyridine) copolymers. researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are a fundamental component of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For derivatives of this compound, SAR studies would focus on understanding the impact of modifications to the pyridine ring and the vinyl group on a specific biological endpoint.

Key structural features of this compound that would be central to SAR studies include:

The Vinyl Group: As discussed, this group can act as a reactive warhead. Modifications to the vinyl group, such as the addition of substituents, can alter its electrophilicity and steric profile, thereby affecting its covalent binding potential and selectivity. nih.gov

By systematically synthesizing and evaluating analogs of this compound, medicinal chemists can build a comprehensive SAR profile. This knowledge is then used to guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Role in Drug Discovery and Development Pipelines

This compound and its derivatives can play a significant role at various stages of the drug discovery and development pipeline.

Hit Generation: In the early stages of drug discovery, large libraries of diverse compounds are screened to identify "hits" with activity against a particular biological target. vapourtec.com this compound serves as a valuable building block for the synthesis of such compound libraries due to its facile functionalization at multiple points. nih.govimperial.ac.uk

Lead Optimization: Once a hit compound is identified, the process of lead optimization begins, where medicinal chemists synthesize and test numerous analogs to improve its drug-like properties. The versatile chemistry of this compound allows for the systematic modification of the lead compound to enhance its potency, selectivity, and pharmacokinetic profile.

Targeted Covalent Inhibitor Development: The vinylpyridine moiety's ability to act as a covalent warhead makes this compound a particularly relevant starting material for the development of targeted covalent inhibitors, a rapidly growing class of therapeutics. nih.govdrughunter.com

In essence, this compound represents a "privileged building block" in medicinal chemistry, providing a versatile scaffold for the creation of novel and diverse molecular entities with the potential to become future therapeutic agents. lifechemicals.com

Applications in Materials Science and Industrial Chemistry

Use in Functionalized Materials

Vinylpyridines, especially 4-vinylpyridine (B31050) (4-VP), are valuable monomers for creating functionalized materials due to the reactive nature of the pyridine (B92270) group. This functional group allows for a variety of post-polymerization modifications, leading to materials with tailored properties for specific applications. polysciences.com

Poly(4-vinylpyridine) (P4VP) can be modified by reacting it with different agents to introduce various functional groups. For instance, treatment with N-alkyl quaternizing agents like 2-bromo ethanol (B145695), 4-bromo butyronitrile, and 2-bromoethylamine (B90993) hydrobromide can introduce hydroxyl (-OH), nitrile (-CN), and amine (-NH2) functionalities, respectively. nih.gov These modifications alter the chemical and physical properties of the polymer, such as its charge and reactivity, making it suitable for a range of applications, including antimicrobial surfaces and the absorption of charged molecules. nih.gov

The creation of complex functional materials is another area where vinylpyridines are utilized. For example, a novel material combining the properties of polymers and Single Ion Magnets has been developed using a poly(4-vinylpyridine) matrix cross-linked with cobalt(II) bromide. This material shows potential for applications in high-density data storage and plastic electronics. rsc.orgresearchgate.net

Furthermore, copolymers of 4-vinylpyridine with other monomers, such as styrene (B11656), can be immobilized on surfaces like silica (B1680970) gel. This results in composite materials with enhanced adsorption capabilities for various metal ions. nih.gov The functional pyridine groups in the polymer play a crucial role in binding metal ions.

The versatility of vinylpyridine-based polymers is also evident in the creation of thin films. The formation kinetics of poly(4-vinylpyridine)–CoBr2 complex thin films have been studied to control the concentration of Co(II) in the film, which is crucial for its magnetic properties. rsc.org

Adsorption and Ion Exchange Applications

Polymers derived from 4-vinylpyridine are extensively used in adsorption and ion exchange processes due to the ability of the pyridine nitrogen to interact with various molecules and ions. The pyridine functional group provides a site for metal chelation and hydrogen bonding, making these materials effective as ion-exchange resins and functional coatings. polysciences.com

Copolymers of 4-vinylpyridine and divinylbenzene (B73037) are used to synthesize anion exchangers. researchgate.net These materials can be tailored to have specific porous structures, which influences their ion exchange kinetics. researchgate.net The ion exchange capacity and the rate of exchange are critical parameters that are optimized for specific applications, such as the removal of ferric chloride complex anions. researchgate.net

Chelating resins prepared from 4-vinylpyridine have shown high adsorption capacity for heavy metal ions. rsc.orgrsc.org For example, a chelating resin with pyridine rings as the functional group, prepared by grafting 4-vinylpyridine onto a resin surface, demonstrated significantly improved adsorption for ions like Cr(VI), Pb(II), Cr(III), Zn(II), and Cd(II). rsc.orgrsc.orgresearchgate.net The adsorption performance of these resins is often pH-dependent, allowing for selective adsorption of different metal ions by adjusting the pH of the solution. rsc.orgrsc.orgresearchgate.net

The table below summarizes the adsorption capabilities of a 4-vinylpyridine-grafted resin for various metal ions.

| Metal Ion | Optimal Adsorption pH |

| Cr(VI) | < 3.0 |

| Pb(II) | > 5.0 |

| Cr(III) | > 5.0 |

| Zn(II) | > 5.0 |

| Cd(II) | > 5.0 |

| Data sourced from research on P4VP-g-PS resin. rsc.orgrsc.org |

Composite materials of polyacrylonitrile (B21495) (PAN) and poly(4-vinylpyridine) (P4VP) have also been fabricated as monoliths for the adsorption of toxic elements and the recovery of precious metals from simulated wastewater. mdpi.com These composite monoliths have shown high adsorption capacities for elements like Rh(III), As(V), and Cr(VI). mdpi.com

Catalysis and Ligand Design

The pyridine moiety in vinylpyridine-based polymers makes them excellent ligands for metal catalysts. These polymer-supported catalysts offer the advantages of easy separation and recyclability compared to their homogeneous counterparts. Catalysis is a key application in both organic and polymer chemistry, enabling more efficient and selective chemical transformations. mdpi.com

Poly(4-vinylpyridine) has been used as a support for various metal catalysts. For example, the methanol (B129727) carbonylation catalyst, cis-[Rh(CO)2I2]−, has been heterogenized on a dispersible microporous polymer support derived from 4-vinylpyridine and divinylbenzene. whiterose.ac.uk These polymer-supported catalysts have shown activity in the carbonylation of methanol to methyl acetate. whiterose.ac.uk

In another application, poly(4-vinylpyridine)-based membranes have been developed for integrated CO2 capture and conversion. aiche.org These membranes can act as both a separation medium for CO2 and a catalyst for its conversion into valuable products like cyclic carbonates. The catalytic activity can be tuned by quaternization of the pyridine groups. aiche.org

The design of ancillary ligands to modify the properties of metal complexes is a rapidly growing field in chemistry. google.com While specific information on 4-Chloro-2-vinylpyridine in ligand design is scarce, the general principles apply to functionalized vinylpyridines. The electronic and steric properties of the pyridine ligand can be tuned by introducing substituents like a chloro group, which would, in turn, influence the reactivity and selectivity of the metal catalyst.

Environmental Remediation Applications

The strong affinity of vinylpyridine-based polymers for metal ions and organic compounds makes them highly suitable for environmental remediation applications, particularly in wastewater treatment.

Composite films of poly(4-vinylpyridine) with metal oxides like TiO2 and ZnO have been used for the photocatalytic degradation of organic pollutants such as methyl orange and benzoic acid. nih.gov The P(4-VP)-ZnO composite, in particular, showed high efficiency in the photodegradation of methyl orange. nih.gov The polymer matrix is believed to facilitate the separation of photogenerated species, enhancing the photocatalytic reaction. nih.gov

Cross-linked poly(4-vinylpyridine) has also been reported to have an excellent capacity for adsorbing phenolic compounds from aqueous solutions, including p-aminophenol, p-cresol, p-chlorophenol, and p-nitrophenol. nih.gov

Furthermore, porous microspheres based on 4-vinylpyridine have been developed as effective sorbents for the removal and preconcentration of pharmaceuticals like ibuprofen (B1674241) and ketoprofen (B1673614) from water. nih.gov These materials offer an alternative to commonly used sorbents for addressing the issue of pharmaceutical pollution in surface waters. nih.gov

The modification of poly(4-vinylpyridine) particles can also impart antimicrobial properties. While unmodified P4VP shows no antimicrobial effect, its modified forms, particularly those with quaternary ammonium (B1175870) groups, exhibit highly bactericidal characteristics against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov

Emerging Industrial Applications of Vinylpyridines

Vinylpyridines are versatile monomers with a range of industrial applications, and new uses continue to emerge. 4-Vinylpyridine is an important chemical product used in the synthesis of various polymers and as an intermediate in the manufacturing of chemicals and pharmaceuticals. chemicalbook.comgoogle.com

One of the primary industrial uses of 4-vinylpyridine is as a co-monomer in styrene-butadiene polymers to enhance the adhesion between rubber and reinforcing fibers in tires, belts, and hoses. chemicalbook.com

The ability of poly(4-vinylpyridine) to form polyelectrolytes through protonation or quaternization makes it useful in a variety of applications where charge modification is desired. chemicalbook.com This includes its use in functional coatings and specialty adhesives. polysciences.com

In the realm of advanced materials, as mentioned earlier, P4VP-based materials are being explored for high-density data storage and plastic electronics. rsc.orgresearchgate.net Additionally, the development of catalytic membranes from P4VP for integrated CO2 capture and conversion represents a transformative approach to carbon capture technology, potentially mitigating the need for costly CO2 compression, transport, and storage. aiche.org

Future Directions and Emerging Research Trends

Sustainable Synthesis of 4-Chloro-2-vinylpyridine

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to design processes that are efficient, safe, and environmentally benign. For this compound, future research in sustainable synthesis is expected to focus on several key areas:

Atom Economy and Catalysis: Shifting from traditional multi-step syntheses that may involve hazardous reagents and generate significant waste, future methods will likely employ catalytic strategies. This includes developing novel catalysts for the direct C-H vinylation of 4-chloropyridine (B1293800) or exploring more efficient cross-coupling reactions that maximize atom economy.

Renewable Feedstocks and Solvents: Research into deriving the pyridine (B92270) core from biomass or other renewable sources is a long-term goal for the sustainable production of pyridine derivatives. In the nearer term, the replacement of conventional hazardous organic solvents with greener alternatives like bio-derived solvents (e.g., 2-methyltetrahydrofuran), ionic liquids, or even solvent-free reaction conditions is a critical area of investigation. youtube.com

Energy Efficiency: The adoption of alternative energy sources such as microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.com These techniques are being increasingly applied to the synthesis of heterocyclic compounds and represent a promising avenue for the sustainable production of this compound.

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a highly selective and environmentally friendly route to chemical synthesis. digitellinc.com Future research may explore the discovery or engineering of enzymes capable of catalyzing the synthesis of this compound or its precursors, operating under mild aqueous conditions.

Advanced Catalytic Applications

The unique electronic and structural features of this compound make it a promising candidate for various advanced catalytic applications, both as a ligand and as a platform for catalyst development.

Polymer-Supported Catalysis: The vinyl group of this compound allows it to be readily polymerized or co-polymerized to form solid supports. The pyridine nitrogen and the chloro-substituent can then serve as anchoring points for catalytically active metal centers. These polymer-supported catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and improved catalyst stability. Poly(vinylpyridine)s are already widely used as supports for numerous reagents and catalysts. nih.gov

Ligand Development: The pyridine moiety is a well-established ligand for a wide range of transition metals. The electronic properties of the pyridine ring in this compound are modulated by the electron-withdrawing chloro group and the vinyl group. This can influence the stability and reactivity of the resulting metal complexes. Future research will likely involve the design and synthesis of novel organometallic catalysts incorporating this compound as a ligand for applications in cross-coupling reactions, hydrogenation, and carbonylation processes.